molecular formula C16H13FN2OS2 B258539 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone

Cat. No. B258539
M. Wt: 332.4 g/mol
InChI Key: JKGGYIUEZILMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone, also known as DTTPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone acts as a positive allosteric modulator of the GABA-A receptor by binding to a specific site on the receptor. This enhances the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. The exact mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is still being studied, but it is thought to involve changes in the conformation of the receptor.
Biochemical and Physiological Effects:
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the duration of the sedative effects of benzodiazepines, which are commonly used as anxiolytics and hypnotics. It has also been found to enhance the effects of ethanol on the GABA-A receptor, which may contribute to its sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its specificity for the GABA-A receptor, which allows for more targeted studies of the receptor's role in various physiological processes. However, one limitation of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is its relatively short half-life, which may limit its use in long-term studies.

Future Directions

There are several potential future directions for research on 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone. One area of interest is its potential as a therapeutic agent for conditions such as anxiety and insomnia. Another area of interest is its use in studying the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone involves the reaction of 2-fluoroacetophenone with 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol in the presence of a base such as potassium carbonate. The reaction yields 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone as a yellow solid with a purity of 95% or higher. The synthesis method is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone a useful tool for studying the role of the GABA-A receptor in various physiological processes.

properties

Product Name

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone

Molecular Formula

C16H13FN2OS2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(2-fluorophenyl)ethanone

InChI

InChI=1S/C16H13FN2OS2/c1-9-10(2)22-16-14(9)15(18-8-19-16)21-7-13(20)11-5-3-4-6-12(11)17/h3-6,8H,7H2,1-2H3

InChI Key

JKGGYIUEZILMRV-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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